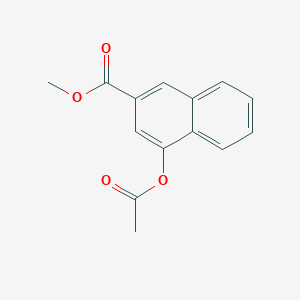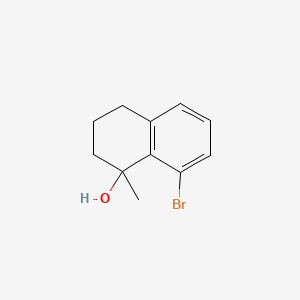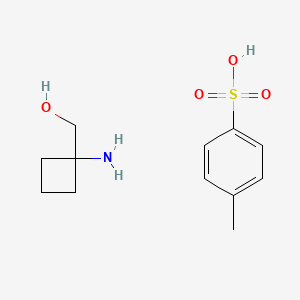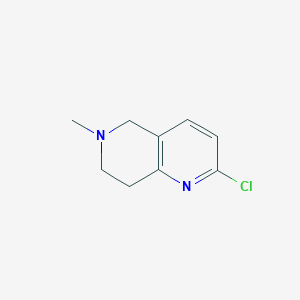
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-: is a complex organic compound known for its tricyclic structure. This compound is commonly used as an intermediate in the synthesis of various pharmacologically active molecules, particularly in the field of anticonvulsant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves several steps. One common method includes the reaction of 2-(2’-bromophenyl)ethynylaniline with appropriate reagents under controlled conditions to form the desired tricyclic structure . The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts to facilitate the formation of the tricyclic ring system .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, and various catalysts for facilitating the reactions. The conditions often involve controlled temperatures and the use of solvents like ethyl acetate .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further used in the synthesis of other pharmacologically active molecules .
Scientific Research Applications
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various dibenzoazepine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of anticonvulsant drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves its interaction with molecular targets in the body. It acts on specific pathways and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Iminostilbene: Known for its use in anticonvulsant drugs.
Oxcarbazepine: Another anticonvulsant with a similar tricyclic structure.
Iminodibenzyl: A compound with a similar core structure but different functional groups.
Uniqueness
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is unique due to its specific functional groups and the resulting pharmacological properties. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
64097-62-7 |
|---|---|
Molecular Formula |
C24H33N3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-(piperidin-1-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepin-11-yl]ethanamine |
InChI |
InChI=1S/C24H33N3/c1-25(2)16-17-27-23-9-5-4-8-21(23)11-12-22-18-20(10-13-24(22)27)19-26-14-6-3-7-15-26/h4-5,8-10,13,18H,3,6-7,11-12,14-17,19H2,1-2H3 |
InChI Key |
OWDUDAQMLZHGGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



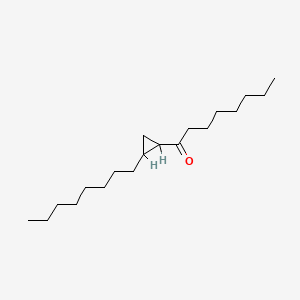
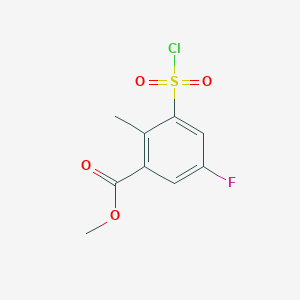
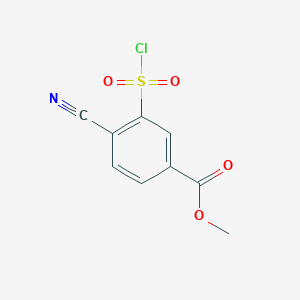
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

